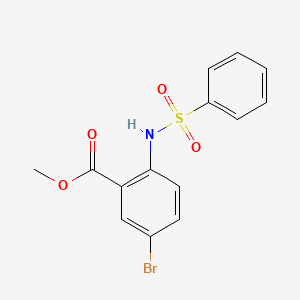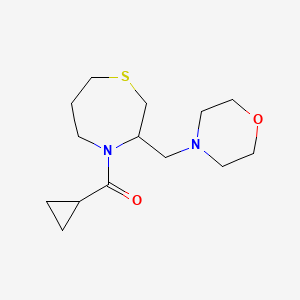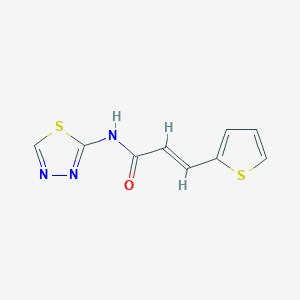
Methyl 2-(benzenesulfonamido)-5-bromobenzoate
Übersicht
Beschreibung
Methyl 2-(benzenesulfonamido)-5-bromobenzoate is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a brominated benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfonamido)-5-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 5-position. This is followed by the sulfonamidation reaction, where benzenesulfonamide is introduced to the brominated intermediate under suitable conditions, such as the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(benzenesulfonamido)-5-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Hydrolysis: 2-(benzenesulfonamido)-5-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(benzenesulfonamido)-5-bromobenzoate involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(benzenesulfonamido)benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-(benzenesulfonamido)-4-bromobenzoate: Bromine atom is at a different position, potentially altering its chemical properties and interactions.
Methyl 2-(benzenesulfonamido)-5-chlorobenzoate: Chlorine atom instead of bromine, which can influence its reactivity and biological effects.
Uniqueness
Methyl 2-(benzenesulfonamido)-5-bromobenzoate is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
methyl 2-(benzenesulfonamido)-5-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)12-9-10(15)7-8-13(12)16-21(18,19)11-5-3-2-4-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIWPLXIZHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)
![2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3012715.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)



![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
